REACTION_CXSMILES
|
C[C:2]([C:5]([C:10]1[CH:19]=[CH:18][C:13]2[C:14](=[O:17])[O:15][CH2:16][C:12]=2[C:11]=1[CH3:20])(C)[C:6]([O-:8])=[O:7])(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:20][C:11]1[C:12]2[CH2:16][O:15][C:14](=[O:17])[C:13]=2[CH:18]=[CH:19][C:10]=1[CH:5]([CH3:2])[C:6]([OH:8])=[O:7]
|
Type
|
CUSTOM
|
Details
|
Then the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2C(OCC21)=O)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |